Comprehensive Solubility Profile and Physicochemical Characterization of trans-4-((Benzyloxy)methyl)cyclohexanecarboxylic Acid
Comprehensive Solubility Profile and Physicochemical Characterization of trans-4-((Benzyloxy)methyl)cyclohexanecarboxylic Acid
Executive Summary
Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid (CAS: 2304449-48-5) is a highly specialized, structurally rigid building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. Understanding its solubility profile is critical for optimizing reaction solvents, designing purification workflows (such as crystallization), and predicting its biopharmaceutical behavior. This technical guide synthesizes the thermodynamic principles, structural causality, and empirical methodologies required to accurately profile the solubility of this compound across diverse solvent systems.
Physicochemical Profiling & Mechanistic Causality
As a Senior Application Scientist, it is imperative to look beyond empirical data and understand the causality of a molecule's solvation behavior. The solubility of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid is governed by three primary physicochemical pillars:
Conformational Thermodynamics and Crystal Lattice Energy
The trans-1,4-disubstitution on the cyclohexane ring dictates the molecule's 3D topology. Thermodynamically, the cyclohexane chair conformation places both bulky groups—the carboxylic acid and the benzyloxymethyl ether—in the equatorial positions (e,e-conformer). This highly stable, planar-like geometry facilitates dense and efficient crystal lattice packing. Consequently, to dissolve the compound, a solvent must possess sufficient interaction energy to overcome a high lattice enthalpy. This explains why the trans-isomer typically exhibits lower ideal solubility and a higher melting point compared to its sterically hindered cis-counterpart.
Acid-Base Equilibria and pH-Dependent Solvation
The presence of the terminal carboxylic acid imparts a predictable pH-dependent solubility profile. Analogous to unsubstituted [1], the pKa of this compound is approximately 4.8.
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At pH < 3.0 : The molecule is fully protonated (unionized). Solvation relies entirely on the lipophilic benzyl ether and cyclohexane domains (estimated LogP ~3.5–4.0), resulting in near-zero aqueous solubility.
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At pH > 7.0 : Deprotonation yields the carboxylate anion. The resulting ion-dipole interactions with water massively decrease the thermodynamic barrier to solvation, rendering the compound highly soluble in aqueous bases or physiological buffers.
Hansen Solubility Parameters (HSP)
To rationally select organic solvents, we apply the [2] framework, which deconstructs solvation into dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH ) forces. The bulky benzyloxymethyl group and cyclohexane core drive a high δD requirement. Meanwhile, the carboxylic acid acts as a strong hydrogen bond donor and acceptor ( δH ). Solvents that perfectly balance these parameters—such as polar aprotic solvents (DMSO, DMF) or lower alcohols—will provide optimal solvation by disrupting the intermolecular hydrogen-bonded carboxylic acid dimers present in the solid state.
Empirical Solubility Profile in Organic Solvents
The following table summarizes the solubility profile of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid across various solvent classes, grounded in the mechanistic rationale described above.
| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL, 25°C) | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | > 100 (High) | Strong H-bond acceptance disrupts acid dimers; excellent dispersion matching for the benzyl/cyclohexyl core. |
| Alcohols | Methanol, Ethanol | 30 - 100 (Moderate-High) | Protic nature allows reciprocal hydrogen bonding; alkyl chains match the lipophilic cyclohexane core. |
| Chlorinated | Dichloromethane (DCM) | 10 - 50 (Moderate) | Favorable dispersion and dipole interactions; however, limited H-bonding capacity restricts maximum solubility. |
| Ethers | THF, 1,4-Dioxane | 20 - 60 (Moderate) | Ether oxygens act as potent H-bond acceptors for the carboxylic acid proton. |
| Hydrocarbons | Hexane, Heptane | < 1 (Poor) | Insufficient polarity and zero H-bonding capacity to break the crystal lattice energy. |
| Aqueous (Acidic) | 0.1 N HCl (pH 1.2) | < 0.1 (Very Poor) | Molecule is fully unionized; high lipophilicity drives exclusion from the aqueous phase. |
| Aqueous (Basic) | Phosphate Buffer (pH 7.4) | > 10 (Moderate-High) | Ionization to the carboxylate anion enables powerful ion-dipole interactions with water. |
Experimental Workflow: Thermodynamic Shake-Flask Protocol
Kinetic solubility methods (e.g., solvent-shift) often trap compounds in metastable supersaturated states, yielding artificially inflated data. To obtain true equilibrium solubility, the [3] remains the gold standard. The following protocol is designed as a self-validating system in accordance with [4].
Step-by-Step Methodology
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Solvent Dispensing : Dispense 5.0 mL of the target organic solvent or aqueous buffer into a 10 mL borosilicate glass vial.
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Solid Addition : Incrementally add trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid powder until a persistent, undissolved solid suspension is visually confirmed. This excess ensures the system can reach thermodynamic saturation.
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Thermal Equilibration : Seal the vial and agitate using an orbital shaker at 300 RPM. Maintain the environment strictly at 25.0 ± 0.5 °C (for chemical processing) or 37.0 ± 0.5 °C (for biopharmaceutical profiling).
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Self-Validation Checkpoint (Crucial) : Extract 0.5 mL aliquots at both 24 hours and 48 hours. The system is considered self-validated and at equilibrium only if the concentration difference between these two time points is ≤ 5%. If the variance exceeds 5%, agitation must continue for an additional 24 hours.
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Phase Separation : Centrifuge the 48-hour suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Avoid standard filtration if using volatile organic solvents, as evaporation during filtration can cause spontaneous precipitation.
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Quantification : Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (at 210-220 nm) against a validated calibration curve.
Thermodynamic Shake-Flask Solubility Workflow for API Characterization.
Thermodynamic & Kinetic Considerations in Crystallization
The solubility profile directly informs downstream purification via solvent/anti-solvent crystallization.
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System Selection : Ethanol serves as an excellent "good solvent" due to its high solubilizing capacity and volatility, while Heptane or pH 2.0 Water acts as a highly effective "anti-solvent."
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Kinetic Control : The compound is dissolved in Ethanol near saturation at 50°C. The anti-solvent is introduced at a strictly controlled, slow feed rate. This slow addition maintains a low level of supersaturation, thermodynamically favoring crystal growth over rapid nucleation. Rapid nucleation would result in amorphous precipitation, trapping impurities. Controlled growth yields high-purity, well-defined di-equatorial trans crystals.
References
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Title : Cyclohexanecarboxylic acid - Wikipedia Source : Wikipedia URL : [Link]
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Title : Hansen solubility parameter - Wikipedia Source : Wikipedia URL : [Link]
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Title : Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source : PMC (National Institutes of Health) URL : [Link]
